![molecular formula C19H15NS B14205587 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine CAS No. 830320-21-3](/img/structure/B14205587.png)
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenylsulfanyl group and a phenyl group at the 2-position of the ethenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine typically involves multi-step organic reactions. One common method includes the condensation of aldehydes with malononitrile and thiols in the presence of bases and Lewis acids such as triethylamine, piperidine, or ZnCl₂ . The reaction is often carried out in aqueous ethanol, providing reasonable to good yields within 30-60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis involving pyridine derivatives can be applied. These methods would likely involve scalable reactions using readily available starting materials and efficient catalysts to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound shares a similar pyridine core with phenylsulfanyl substitution.
2-Phenyl-3-phenylsulfanyl-imidazo(1,2-a)pyridine: Another compound with a similar structural motif, used in early discovery research.
Uniqueness
3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
830320-21-3 |
|---|---|
Molekularformel |
C19H15NS |
Molekulargewicht |
289.4 g/mol |
IUPAC-Name |
3-(2-phenyl-2-phenylsulfanylethenyl)pyridine |
InChI |
InChI=1S/C19H15NS/c1-3-9-17(10-4-1)19(14-16-8-7-13-20-15-16)21-18-11-5-2-6-12-18/h1-15H |
InChI-Schlüssel |
VHGCUAWWLUTSDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



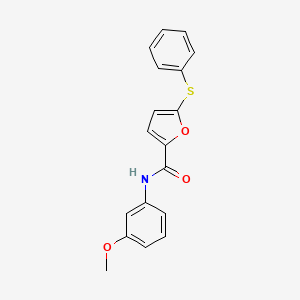
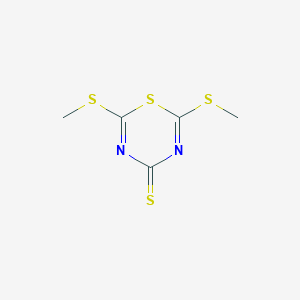



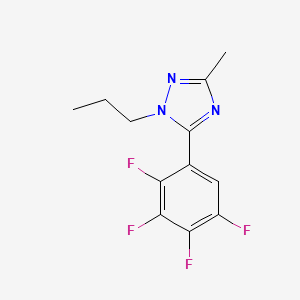
![3-[(2-chlorophenyl)amino]-4H-1,2,4-benzothiadiazin-5-ol 1,1-dioxide](/img/structure/B14205551.png)
![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
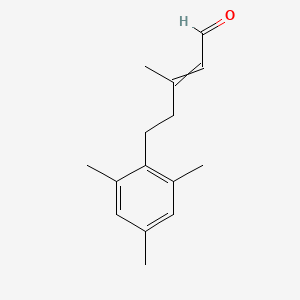
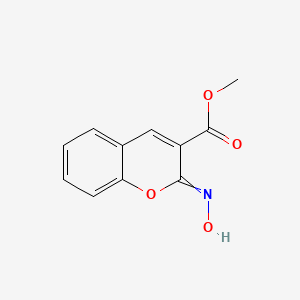
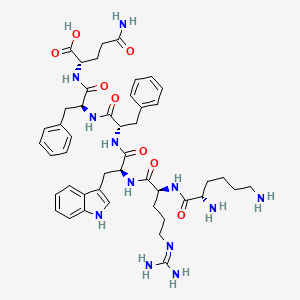
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

